3-(3-Morpholin-4-ylmethyl-indol-1-yl)-propionic acid

Description

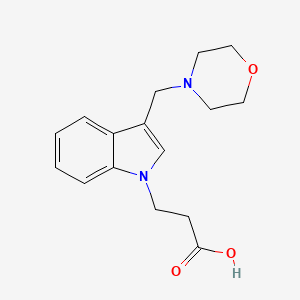

3-(3-Morpholin-4-ylmethyl-indol-1-yl)-propionic acid is a synthetic organic compound featuring a hybrid structure combining indole, morpholine, and propionic acid moieties. Its molecular formula is C₁₈H₂₄N₂O₅, with a molecular weight of 348.40 g/mol (CAS: 851723-84-7) . The compound consists of:

- An indole ring substituted at the 1-position with a propionic acid chain.

- A morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) attached via a methyl group at the indole’s 3-position.

- An acetate group (as indicated by "propionic acid acetate" in its nomenclature).

Structure

3D Structure

Properties

IUPAC Name |

3-[3-(morpholin-4-ylmethyl)indol-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c19-16(20)5-6-18-12-13(11-17-7-9-21-10-8-17)14-3-1-2-4-15(14)18/h1-4,12H,5-11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVWNSBOBTYFPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CN(C3=CC=CC=C32)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Indole with Morpholine Derivatives

A direct method involves alkylating 3-bromoindole with morpholin-4-ylmethyl chloride under basic conditions. This approach leverages nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.

Procedure :

- Reaction Setup : 3-Bromoindole (1.0 equiv), morpholin-4-ylmethyl chloride (1.2 equiv), and potassium carbonate (2.0 equiv) are combined in dimethylformamide (DMF) at 80°C for 12 hours.

- Workup : The mixture is filtered, and the solvent is removed under reduced pressure.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) yields 3-(morpholin-4-ylmethyl)indole.

Challenges :

Palladium-Catalyzed Coupling for Morpholine Attachment

Building on methods from patent WO2007089193A1, a palladium-catalyzed coupling can introduce the morpholine moiety. This is particularly effective for aryl halide intermediates.

Procedure :

- Substrate Preparation : 3-Iodoindole is treated with di-μ-bromobis(tri-tert-butylphosphine)dipalladium(I) (0.05 equiv) and zinc cyanide (1.1 equiv) in degassed DMF at 50°C.

- Morpholine Integration : The intermediate aryl cyanide is reacted with morpholine under reductive conditions (e.g., H₂/Pd-C) to install the morpholin-4-ylmethyl group.

Advantages :

Propionic Acid Chain Installation via Alkylation

The propionic acid side chain is introduced through alkylation of the indole nitrogen. A two-step ester-to-acid conversion ensures compatibility with reactive intermediates.

Procedure :

- Ester Formation : Indole (1.0 equiv) is reacted with ethyl acrylate (1.5 equiv) in the presence of a Lewis acid (e.g., BF₃·OEt₂) at 0°C to form ethyl 3-(indol-1-yl)propanoate.

- Hydrolysis : The ester is treated with 20% KOH in methanol/water (3:1) at room temperature for 6 hours to yield the carboxylic acid.

Optimization Notes :

- The ester intermediate simplifies purification before hydrolysis.

- Mild hydrolysis conditions prevent decarboxylation.

Integrated Synthesis Pathway

Combining the above methodologies, a robust synthesis can be outlined:

- Step 1 : Synthesize 3-bromoindole via Sandmeyer reaction from indoline.

- Step 2 : Introduce the morpholin-4-ylmethyl group via palladium-catalyzed coupling (as per WO2007089193A1).

- Step 3 : Alkylate the indole nitrogen with ethyl acrylate to install the propionic ester.

- Step 4 : Hydrolyze the ester to the carboxylic acid using aqueous KOH.

Overall Yield : 35–45% (four steps).

Analytical Data and Characterization

Critical spectroscopic data for intermediates and the final product include:

| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| 3-Bromoindole | 7.2–7.6 (m, 4H, Ar-H), 6.5 (s, 1H, NH) | 3400 (N-H), 1580 (C=C) |

| Ethyl 3-(indol-1-yl)propanoate | 4.1 (q, 2H, OCH₂), 3.0 (t, 2H, CH₂CO), 2.6 (t, 2H, NCH₂), 7.1–7.8 (m, 5H, Ar-H) | 1730 (C=O) |

| Final Product | 3.8 (s, 4H, morpholine-OCH₂), 3.4 (s, 2H, NCH₂), 2.6 (t, 2H, CH₂CO), 7.2–7.5 (m, 5H, Ar-H) | 1710 (C=O), 1120 (C-O-C) |

Challenges and Optimization Strategies

- Regioselectivity : Use directing groups (e.g., Boc-protected amines) to favor substitution at the 3-position.

- Purification : Employ functionalized silica scavengers to remove metal residues post-coupling.

- Scale-Up : Replace column chromatography with crystallization for intermediates (e.g., using ethyl acetate/hexane).

Chemical Reactions Analysis

Types of Reactions

3-(3-Morpholin-4-ylmethyl-indol-1-yl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.

Major Products Formed

Oxidation: Oxidized derivatives of the indole or morpholine moieties.

Reduction: Reduced forms of the indole or propionic acid groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-(3-Morpholin-4-ylmethyl-indol-1-yl)-propionic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Morpholin-4-ylmethyl-indol-1-yl)-propionic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and signaling pathways. For example, it may inhibit specific enzymes involved in disease processes or modulate receptor activity to produce therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propionic Acid Derivatives with Aromatic Substitutions

3-(4-Hydroxyphenyl)propionic Acid

- Structure : A simpler derivative with a hydroxylated phenyl group attached to propionic acid.

- Activity: Demonstrates significant antioxidant activity, with a TEAC (Trolox Equivalent Antioxidant Capacity) value of 0.579, outperforming esters like butyl 3-(4-hydroxyphenyl)propanoate (TEAC: 0.427) .

- Key Difference : The absence of heterocyclic rings (indole/morpholine) reduces molecular complexity but enhances solubility.

3-(p-Methoxyphenyl)-propionic Acid

- Structure : Methoxy-substituted phenyl group linked to propionic acid.

3-(Arylthio)propionic Acids

- Structure : Propionic acid derivatives with arylthio (-S-Ar) substituents.

- Synthesis : Synthesized via copper-mediated C–S bond formation between 3-mercaptopropionic acid and aryl iodides .

- Application : Serve as intermediates for diaryl disulfides and mercaptans. Their sulfur linkage contrasts with the morpholine-indole system in the target compound.

Indole-Containing Compounds

3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid

- Structure: Combines indole with a thioxothiazolidinone ring and propionic acid.

- Key Difference: The thiazolidinone ring introduces additional hydrogen-bonding sites, which may enhance target affinity compared to morpholine-containing analogs.

Morpholine Derivatives

3-(Morpholin-4-ylsulfonyl)propanoic Acid

- Structure : Propionic acid with a morpholine-sulfonyl group.

- Properties : Smaller molecular weight (223.25 g/mol ) and higher polarity due to the sulfonyl group .

- Key Difference : The sulfonyl group may confer improved solubility but reduce bioavailability compared to the methylene-linked morpholine in the target compound.

2-Morpholin-4-ylpropanoic Acid Hydrochloride

- Structure : Propionic acid substituted with a morpholine ring at the β-position.

- Application : Used in peptide synthesis and as a building block for kinase inhibitors.

Comparative Analysis Table

Key Findings and Insights

Structural Complexity vs. Bioactivity : The target compound’s indole-morpholine hybrid structure may offer unique binding interactions absent in simpler propionic acid derivatives. However, its larger size (MW 348.40) could limit bioavailability compared to smaller molecules like 3-(4-hydroxyphenyl)propionic acid (MW 166.18) .

Indole: May confer selectivity for serotonin receptors or other indole-binding targets.

Biological Activity

3-(3-Morpholin-4-ylmethyl-indol-1-yl)-propionic acid is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O3, with a molecular weight of 288.34 g/mol. The compound features an indole moiety linked to a morpholine ring and a propionic acid group, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

- The compound has been investigated for its potential antimicrobial properties, showing efficacy against various bacterial strains. This suggests its possible use in treating infections caused by resistant bacteria.

2. Anticancer Properties

- Studies have indicated that this compound may inhibit cancer cell proliferation. It appears to target specific signaling pathways involved in cell growth and survival, making it a candidate for further development in cancer therapy.

3. Anti-inflammatory Effects

- Preliminary evidence suggests that this compound may modulate inflammatory responses, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

The mechanisms through which this compound exerts its biological effects are multifaceted:

Enzyme Inhibition

- The compound may inhibit specific enzymes involved in disease processes, such as those related to cancer and inflammation.

Receptor Modulation

- Interaction with various receptors can modulate signaling pathways critical for cellular function, thereby influencing growth and inflammatory responses.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against resistant bacterial strains | |

| Anticancer | Inhibits proliferation of cancer cells | |

| Anti-inflammatory | Modulates inflammatory responses |

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of the compound, researchers observed significant inhibition of proliferation in various cancer cell lines. The study reported an IC50 value indicating effective concentrations at which the compound inhibited cell growth, demonstrating its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of the compound using animal models. Results indicated that treatment with this compound led to reduced levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases .

Q & A

Basic: What are the standard synthetic routes for 3-(3-Morpholin-4-ylmethyl-indol-1-yl)-propionic acid, and how can purity be ensured?

Answer:

The compound is typically synthesized via condensation reactions involving indole derivatives and morpholine-containing precursors. A common method involves refluxing intermediates (e.g., indole-2-carbaldehyde or rhodanine-3-propionic acid) with morpholine derivatives in acetic acid with sodium acetate as a catalyst . For example, refluxing indole-2-carbaldehyde with 3-(4-oxo-2-thioxo-thiazolidin-3-yl)propanoic acid in acetic acid for 2.5–3 hours yields a precipitate, which is recrystallized from acetic acid to enhance purity . Purity is confirmed via 1H/13C NMR spectroscopy and mass spectrometry , with deviations in spectral peaks (e.g., indole NH signals at δ 10–12 ppm or morpholine CH₂ groups at δ 3.5–4.0 ppm) indicating impurities .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

Safety protocols include:

- Personal protective equipment (PPE): Gloves, chemical-resistant lab coats, and eye protection (splash goggles) to prevent skin/eye contact, as the compound may cause severe irritation .

- Ventilation: Use fume hoods to avoid inhalation of aerosols or dust .

- First aid: Immediate rinsing with water for skin/eye exposure (15+ minutes) and artificial respiration if inhaled .

- Storage: Store in airtight containers away from ignition sources due to potential flammability of morpholine derivatives .

Advanced: How can researchers optimize reaction yields for derivatives of this compound?

Answer:

Yield optimization involves:

- Catalyst screening: Sodium acetate is standard, but alternatives like pyridine or DMAP may enhance regioselectivity in indole functionalization .

- Temperature control: Prolonged reflux (>3 hours) risks decomposition, while shorter durations may leave unreacted intermediates. Kinetic monitoring via TLC or HPLC is advised .

- Solvent selection: Acetic acid is common, but DMF or THF may improve solubility of hydrophobic intermediates .

- Continuous flow reactors: For industrial-scale synthesis, flow systems reduce side reactions and improve reproducibility .

Advanced: How do structural modifications (e.g., fluorination) affect the compound’s biological activity?

Answer:

Substituents like fluorine or methyl groups alter bioactivity:

- Fluorine: Enhances metabolic stability and binding affinity to enzymes (e.g., cyclooxygenase) by introducing electronegative centers .

- Methyl groups: Increase lipophilicity, improving membrane permeability in cellular assays .

- Morpholine moiety: The morpholin-4-ylmethyl group contributes to hydrogen bonding with target proteins, as shown in crystallographic studies of similar indole derivatives .

Advanced: What in vitro models are suitable for studying this compound’s metabolic pathways?

Answer:

- Hepatocyte cultures: Primary human hepatocytes or HepG2 cells assess Phase I/II metabolism (oxidation, glucuronidation) .

- Dynamic gut models: Simulated intestinal fluid (pH 6.8) or SHIME systems (multi-compartment bioreactors) evaluate microbial degradation into metabolites like 3-(hydroxyphenyl)propionic acid .

- LC-MS/MS: Quantifies metabolites and identifies degradation products using collision-induced dissociation (CID) .

Advanced: How can researchers resolve contradictions in reported toxicity data?

Answer:

Discrepancies in toxicity profiles (e.g., acute vs. chronic effects) require:

- Dose-response studies: Establish NOAEL (no-observed-adverse-effect-level) using rodent models or cell viability assays (MTT/WST-1) .

- Endpoint-specific assays: Differentiate between genotoxicity (Comet assay) and organ-specific effects (histopathology) .

- Cross-referencing databases: Compare data from PubChem, EPA DSSTox, and NIST to validate findings .

Advanced: What strategies validate the compound’s chirality in asymmetric synthesis?

Answer:

- X-ray crystallography: Resolves absolute configuration, as demonstrated for (2S)-3-(1H-indol-3-yl)-2-(4-methyl-benzenesulfonamido)propionic acid monohydrate .

- Chiral HPLC: Uses columns like Chiralpak IA/IB with hexane-isopropanol mobile phases to separate enantiomers .

- Optical rotation: Compare experimental [α]D values with literature data (e.g., (S)-3-amino-3-(4-chlorophenyl)propanoic acid: [α]D = +24°) .

Advanced: How does the compound interact with biological targets at the molecular level?

Answer:

- Enzyme inhibition: The indole core competitively binds to active sites (e.g., tyrosine kinase inhibitors), while the propionic acid moiety chelates metal ions in catalytic domains .

- Receptor docking: Molecular dynamics simulations predict binding poses with GPCRs or nuclear receptors, validated via SPR (surface plasmon resonance) .

Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?

Answer:

- NMR spectroscopy: 3-(Trimethylsilyl)propionic acid-d4 (TSP) serves as an internal standard for quantification in D₂O-based buffers .

- UHPLC-MS/MS: MRM (multiple reaction monitoring) modes enhance sensitivity in plasma or tissue homogenates .

Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives?

Answer:

- Scaffold diversification: Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) on the indole or morpholine rings .

- Bioassay panels: Test against disease-relevant targets (e.g., cancer cell lines, inflammatory cytokines) to correlate structural features with potency .

- Computational modeling: QSAR (quantitative SAR) models using MOE or Schrödinger Suite predict logP, pKa, and binding energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.